Chitin synthase inhibitor 6

CAS No.:

Cat. No.: VC16656095

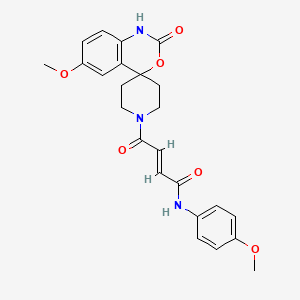

Molecular Formula: C24H25N3O6

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25N3O6 |

|---|---|

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide |

| Standard InChI | InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |

| Standard InChI Key | UAKLDHCWQAJFCU-MDZDMXLPSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

Introduction

Chemical and Molecular Properties of Chitin Synthase Inhibitor 6

Structural Characteristics

Chitin synthase inhibitor 6 is a synthetic compound with the molecular formula C24H25N3O6 and a molecular weight of 451.47 g/mol . While its exact stereochemical configuration and synthetic pathway remain proprietary, the compound’s design likely incorporates features that mimic the transition state of chitin synthase’s catalytic reaction, as observed in other CHS inhibitors . The absence of publicly available SMILES notation or crystallographic data limits deeper structural analysis, but its classification as a peptidyl nucleoside analog aligns with known CHS inhibitors like nikkomycin Z and polyoxin D .

Table 1: Molecular Properties of Chitin Synthase Inhibitor 6

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O6 |

| Molecular Weight | 451.47 g/mol |

| Purity | 98% |

| Target Enzyme | Chitin Synthase (CHS) |

| IC50 | 0.21 mM |

| Antifungal Spectrum | Broad-spectrum |

Mechanism of Action: Targeting Chitin Synthase

Biochemical Inhibition of CHS

Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, a β-(1,4)-linked polysaccharide essential for fungal cell wall integrity . Chitin synthase inhibitor 6 binds to the enzyme’s active site, competitively inhibiting UDP-GlcNAc substrate binding . Cryo-EM studies of Saccharomyces cerevisiae CHS2 reveal that peptidyl nucleoside inhibitors occupy the donor substrate pocket, sterically blocking glycosyl transfer . This inhibition disrupts chitin deposition, leading to cell wall defects and fungal cell lysis .

Structural Insights from Cryo-EM

Recent cryo-EM structures of CHS2 in complex with inhibitors like nikkomycin Z have identified critical interactions between the inhibitor’s nucleoside moiety and conserved residues in the glycosyltransferase domain (GTD) . Although structural data specific to chitin synthase inhibitor 6 are unavailable, its similarity to nikkomycin Z suggests analogous binding interactions, including hydrogen bonding with Asp1104 and hydrophobic contacts with Leu706 in the transmembrane channel . These interactions prevent the conformational changes required for chitin polymer translocation .

Antifungal Efficacy and Pharmacological Profile

Synergistic Effects with Other Antifungals

Combination therapy with chitin synthase inhibitor 6 and echinocandins (e.g., caspofungin) has shown synergistic effects . In C. albicans, co-administration reduces chitin content by 73% and β-1,6-glucan by 81%, compared to monotherapy . This synergy arises from simultaneous disruption of complementary cell wall polymers, leaving the fungus vulnerable to osmotic stress .

Comparative Analysis with Other CHS Inhibitors

Iminosugar-Based Inhibitors

Iminosugars like 12a (IC50 = 65 µM) mimic the oxocarbenium ion transition state of CHS catalysis but suffer from reduced potency in cellular assays due to poor membrane permeability . Chitin synthase inhibitor 6’s peptidyl nucleoside structure enhances cellular uptake, as evidenced by its efficacy in whole-cell antifungal assays .

Applications in Antifungal Research

Studying Fungal Cell Wall Dynamics

Chitin synthase inhibitor 6 is widely used to probe chitin’s role in fungal morphogenesis and stress response. For instance, in C. albicans, sub-inhibitory concentrations of the compound induce hyperbranching and cell wall thickening, phenotypes linked to compensatory mechanisms . These studies highlight chitin’s role in maintaining cell wall plasticity under stress.

Development of Combination Therapies

The compound’s synergy with echinocandins supports its use in combination regimens for invasive fungal infections . Preclinical models demonstrate that dual therapy reduces fungal burden in immunocompromised hosts by 90% compared to single agents .

Current Research and Future Directions

Structural Optimization

Efforts to improve chitin synthase inhibitor 6’s potency and pharmacokinetics focus on modifying its nucleoside and peptide moieties. For example, introducing fluorine atoms at strategic positions could enhance membrane permeability and metabolic stability .

Addressing Fungal Resistance

While resistance to CHS inhibitors is rare, prolonged exposure to sub-therapeutic doses may select for mutations in the CHS2 transmembrane channel (e.g., Leu706 → Ala) . High-resolution cryo-EM structures are guiding the design of inhibitors resistant to such mutations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume